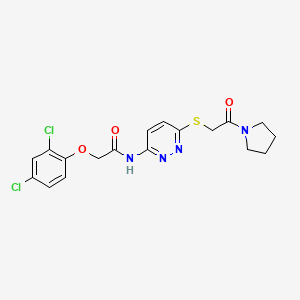

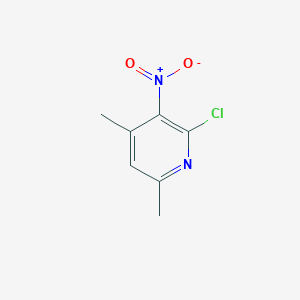

2-Chloro-4,6-dimethyl-3-nitropyridine

Vue d'ensemble

Description

2-Chloro-4,6-dimethyl-3-nitropyridine is a nitropyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine involves several steps. The process starts with 2,6-dimethyl-4-pyrone as a raw material. This undergoes an ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is then chlorinated and deprotected in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of the 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields 4-chloro-2,6-dimethyl-3-nitropyridine .Molecular Structure Analysis

The molecular formula of 2-Chloro-4,6-dimethyl-3-nitropyridine is C7H7ClN2O2 . Its average mass is 186.596 Da and its monoisotopic mass is 186.019608 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-dimethyl-3-nitropyridine include a density of 1.3±0.1 g/cm3, a boiling point of 270.3±35.0 °C at 760 mmHg, and a flash point of 117.3±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

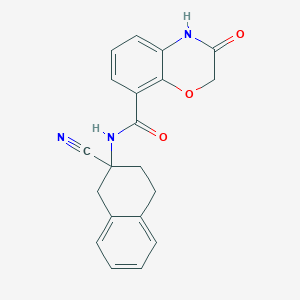

Synthesis of Imidazo [4,5-b]pyridine Derivatives

2-Chloro-4,6-dimethyl-3-nitropyridine is a useful starting compound for the synthesis of imidazo [4,5-b]pyridines . These compounds have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They are also known to possess antiviral, antimicrobial, and cytotoxic activities .

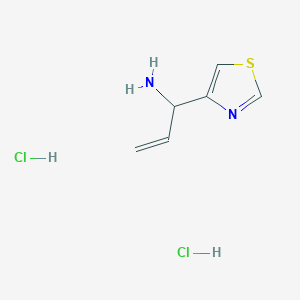

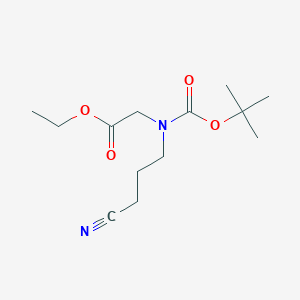

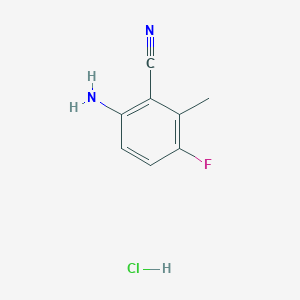

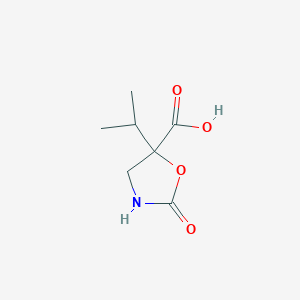

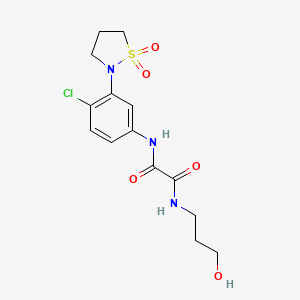

Production of Imigliptin

Imigliptin, a DPP-4 inhibitor used in the treatment of type 2 diabetes, can be synthesized using 2-Chloro-4,6-dimethyl-3-nitropyridine .

Synthesis of 2-Azetidinones

2-Chloro-4,6-dimethyl-3-nitropyridine can be used in the one-pot synthesis of 2-azetidinones from imines and carboxylic acids .

4. Synthesis of Pharmacologically Active Decorated Six-Membered Diazines 2-Chloro-4,6-dimethyl-3-nitropyridine can be used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Preparation of 4-Chloro-2,6-dimethyl-3-nitropyridine

2-Chloro-4,6-dimethyl-3-nitropyridine can be prepared from 2,6-dimethyl-4-pyrone as a raw material . The method involves ammonolysis aromatization reaction on the raw material and triphenylmethylamine under the catalysis of Lewis acid .

Safety and Hazards

2-Chloro-4,6-dimethyl-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is commonly used as an organic synthesis intermediate and reagent .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-3-nitropyridine. For instance, its solubility suggests that it might be more effective in organic environments and less so in aqueous ones . Furthermore, it should be stored away from heat and ignition sources, indicating that high temperatures or the presence of flames could affect its stability .

Propriétés

IUPAC Name |

2-chloro-4,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEYMNVLIWPZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethyl-3-nitropyridine | |

CAS RN |

89793-09-9 | |

| Record name | 2-chloro-4,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)

![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)